molecular formula C18H17N3O2S B6619872 1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline

1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline

Cat. No.: B6619872
M. Wt: 339.4 g/mol
InChI Key: PFVYVSUERDIXOQ-UHFFFAOYSA-N
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Description

1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline is a compound that belongs to the class of quinolinyl-pyrazoles.

Preparation Methods

The synthesis of 1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1-phenylpyrazol-4-yl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-24(23,21-12-6-8-15-7-4-5-11-18(15)21)17-13-19-20(14-17)16-9-2-1-3-10-16/h1-5,7,9-11,13-14H,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVYVSUERDIXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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